molecular formula C15H16F2O3 B13849228 2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran

2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran

Cat. No.: B13849228
M. Wt: 282.28 g/mol
InChI Key: PRNJGYLVURFLKZ-LOACHALJSA-N
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Description

2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran is a synthetic organic compound that features a complex molecular structure It contains a difluorophenyl group, an oxirane ring, and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran typically involves multiple steps:

    Formation of the Difluorophenyl Oxirane: This step involves the reaction of a difluorophenyl precursor with an epoxidizing agent under controlled conditions to form the oxirane ring.

    Vinylation: The oxirane intermediate is then subjected to a vinylation reaction, introducing the vinyl group.

    Tetrahydropyran Formation: The final step involves the reaction of the vinylated oxirane with a tetrahydropyran precursor under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxirane ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents such as halogens or nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce diols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as in the treatment of diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran: This compound itself.

    2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-furan: A similar compound with a furan ring instead of a tetrahydropyran ring.

    2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-thiopyran: A similar compound with a thiopyran ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H16F2O3

Molecular Weight

282.28 g/mol

IUPAC Name

2-[1-[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]ethenoxy]oxane

InChI

InChI=1S/C15H16F2O3/c1-10(20-14-4-2-3-7-18-14)15(9-19-15)12-6-5-11(16)8-13(12)17/h5-6,8,14H,1-4,7,9H2/t14?,15-/m0/s1

InChI Key

PRNJGYLVURFLKZ-LOACHALJSA-N

Isomeric SMILES

C=C([C@@]1(CO1)C2=C(C=C(C=C2)F)F)OC3CCCCO3

Canonical SMILES

C=C(C1(CO1)C2=C(C=C(C=C2)F)F)OC3CCCCO3

Origin of Product

United States

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